molecular formula C16H17NO3 B095577 Illudinine CAS No. 18500-63-5

Illudinine

Cat. No. B095577
CAS RN: 18500-63-5
M. Wt: 271.31 g/mol
InChI Key: FSBVQCVHOXXMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Illudinine is a naturally occurring compound that belongs to the family of indole alkaloids. It is found in plants such as the fungus Illudium, and has been studied for its potential medical applications. Illudinine has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it an attractive target for further research.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis from Dimedone : Illudinine, a fungal metabolite, has been synthesized from dimedone. This synthesis employed a strategy of ring-opening and ring-closing, resulting in a compound that inhibits monoamine oxidase B (MAO-B), marking its first-known biological activity (Gaston, Geldenhuys, & Dudley, 2020).

  • Synthetic Studies of Illudinine : Research has explored the synthesis of Illudinine, focusing on its sesquiterpene skeleton. This study contributes to understanding the compound's structure and potential applications (Misra & Ghosh, 1978).

  • Microwave-Mediated Synthesis : Another approach to synthesizing illudinine involved microwave-mediated nickel-catalyzed cyclotrimerization reactions. This method highlights the efficiency of microwave irradiation in complex chemical syntheses (Teske & Deiters, 2008).

Illudinine in Cancer Research

  • Preclinical Evaluation as Anticancer Agents : Illudins, including illudinine, have shown cytotoxicity to human leukemia cells in vitro, indicating potential as anticancer agents. These compounds act primarily on DNA synthesis, showing efficacy against various cancer cell types (Kelner, Mcmorris, Beck, Zamora, & Taetle, 1987).

  • Selective Cytotoxicity Basis : Illudins demonstrate selective toxicity for certain tumor cells, with a distinct transport mechanism in sensitive cells. This finding is crucial for developing targeted cancer therapies (Kelner, Mcmorris, & Taetle, 1990).

  • DNA Lesions by Illudins : Illudin S, related to illudinine, causes DNA lesions that are processed by specific repair pathways. This unique interaction with DNA repair mechanisms offers insights into its potential therapeutic applications in oncology (Jaspers, Raams, Kelner, Ng, Yamashita, Takeda, Mcmorris, & Hoeijmakers, 2002).

  • Metabolism and Toxicity Studies : The metabolism of illudin S, a related compound, in rat liver revealed insights into its cyclopropane ring-cleavage metabolites. Understanding this metabolism is crucial for evaluating its safety and efficacy as a therapeutic agent (Kariya-city Aichi-pref. Tanaka, Inoue, Kadota, & Kikuchi, 1990).

properties

CAS RN

18500-63-5

Product Name

Illudinine

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

9-methoxy-7,7-dimethyl-6,8-dihydrocyclopenta[g]isoquinoline-5-carboxylic acid

InChI

InChI=1S/C16H17NO3/c1-16(2)6-10-11(7-16)14(20-3)12-8-17-5-4-9(12)13(10)15(18)19/h4-5,8H,6-7H2,1-3H3,(H,18,19)

InChI Key

FSBVQCVHOXXMGN-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C3=C(C=NC=C3)C(=C2C1)OC)C(=O)O)C

Canonical SMILES

CC1(CC2=C(C3=C(C=NC=C3)C(=C2C1)OC)C(=O)O)C

Other CAS RN

18500-63-5

synonyms

illudinine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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